molecular formula C9H6ClN B1353260 4-Chlorocinnamonitrile CAS No. 28446-72-2

4-Chlorocinnamonitrile

Cat. No. B1353260
CAS RN: 28446-72-2
M. Wt: 163.6 g/mol
InChI Key: PPCNBCKABHGVMX-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorocinnamonitrile is an organic compound with the linear formula ClC6H4CH=CHCN . It is a mixture of cis and trans isomers . It has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate and to compare the radical and homocopolymerization ability of geometrical isomers of cinnamonitriles .


Synthesis Analysis

4-Chlorocinnamonitrile can be synthesized in a variety of ways. The most common method is the reaction of cinnamyl chloride with sodium cyanide. The reaction typically produces a mixture of 4-chlorocinnamonitrile and 3-chlorocinnamonitrile, which can be separated through distillation or chromatography .


Molecular Structure Analysis

The molecular formula of 4-Chlorocinnamonitrile is C9H6ClN . Its molecular weight is 163.60 g/mol . The InChI string is 1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ .


Chemical Reactions Analysis

4-Chlorocinnamonitrile has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate . It was also used to compare the radical and homocopolymerization ability of geometrical isomers of cinnamonitriles .


Physical And Chemical Properties Analysis

4-Chlorocinnamonitrile is a solid with a melting point of 55-70 °C (lit.) . Its molecular weight is 163.60 g/mol .

Scientific Research Applications

Electrochemical Sensing and Analysis

  • Selective Sensing of Chlorophenols : A study by Shabani‐Nooshabadi et al. (2016) developed a sensitive electrochemical sensor for 4-chlorophenol based on graphene oxide and NiO nanoparticles modified with an ionic liquid. This sensor showed strong enrichment and superior catalytic activity towards the electro-oxidation of 4-chlorophenol (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

  • Cancer Cell Activity : Pilon et al. (2020) synthesized a family of compounds including 4-chlorocinnamonitrile, showing strong activity against colorectal and triple-negative breast cancer cells. These compounds were characterized and their cytotoxicity was studied in various cancer-derived cell lines (Pilon et al., 2020).

  • Degradation Studies : Research by Lei et al. (2007) investigated the degradation of 4-chlorophenol in an electrochemical system, providing insights into parameters affecting its removal and energy efficiency in water treatment processes (Lei et al., 2007).

Synthesis and Characterization of Compounds

  • Derivatives Synthesis : Al‐Sehemi et al. (2012) focused on the interaction of 4-methoxy-1-naphthol with α-cyano-p-chlorocinnamonitrile, leading to the synthesis of new derivatives. This study also involved a density functional theory study for the synthesized compounds (Al‐Sehemi, Irfan, & El-Agrody, 2012).

  • Novel Synthesis Method : Nenajdenko et al. (2004) proposed a novel method for the synthesis of α-chlorocinnamonitriles from aldehydes and ketones, offering a new approach to obtaining these types of compounds (Nenajdenko, Shastin, Golubinskii, Lenkova, & Balenkova, 2004).

Environmental and Health Impact Studies

  • Toxicity Assessment : A study by Zieris et al. (1988) examined the ecotoxicological impact of 4-nitrophenol, a related compound, on aquatic ecosystems, providing valuable information on the environmental consequences of such pollutants (Zieris, Feind, & Huber, 1988).

  • Detection of Trace Molecular Species : Farrow and Rakestraw (1992) discussed the use of degenerate four-wave mixing in detecting trace molecular species, a technique that could potentially be applied to compounds like 4-chlorocinnamonitrile (Farrow & Rakestraw, 1992).

Safety And Hazards

4-Chlorocinnamonitrile is harmful in contact with skin. It has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNBCKABHGVMX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorocinnamonitrile

CAS RN

28446-72-2
Record name Cinnamonitrile, p-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-chlorocinnamonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocinnamonitrile
Reactant of Route 2
Reactant of Route 2
4-Chlorocinnamonitrile
Reactant of Route 3
Reactant of Route 3
4-Chlorocinnamonitrile
Reactant of Route 4
Reactant of Route 4
4-Chlorocinnamonitrile
Reactant of Route 5
Reactant of Route 5
4-Chlorocinnamonitrile
Reactant of Route 6
Reactant of Route 6
4-Chlorocinnamonitrile

Citations

For This Compound
37
Citations
H Tanaka, M Sakaguchi, T Sato… - Die Makromolekulare …, 1993 - Wiley Online Library
… 3,4,5-Trimethoxycinnamonitrile (3,4,5-MOCN) and 4-chlorocinnamonitrile (4-ClCN) were prepared by the condensation of 3,4,5-trimethoxybenzaldehyde with acetonitrile lo), and by the …
Number of citations: 3 onlinelibrary.wiley.com
A Pilon, AR Brás, L Côrte-Real, F Avecilla, PJ Costa… - Molecules, 2020 - mdpi.com
… The 4-chlorocinnamonitrile ligand that was used for the synthesis of complex 6 was a mixture of cis (40%) and trans (60%) forms. The resulting complex maintained the same proportion …
Number of citations: 22 www.mdpi.com
JM Khurana, B Nand, P Saluja - Tetrahedron, 2010 - Elsevier
… This has been confirmed by independent reactions of α-cyano-4-chlorocinnamonitrile and α-carbethoxy-4-chlorocinnamonitrile with 4-hydroxycoumarin in the presence of DBU, which …
Number of citations: 420 www.sciencedirect.com
JM Khurana, B Nand, P Saluja - Journal of Heterocyclic …, 2014 - Wiley Online Library
… This has been confirmed by independent reactions of α-cyano-4 chlorocinnamonitrile and α-carbethoxy-4-chlorocinnamonitrile with dimedone in the presence of DBU, which yielded the …
Number of citations: 35 onlinelibrary.wiley.com
HAM Radwan, HKA El-Mawgoud, F El-Mariah… - Russian Journal of …, 2020 - Springer
… A mixture of naphthalene-2,7-diol (1) (0.01 mol) with 4-chlorobenzaldehde (0.01 mol) (2) and ethyl cyanoacetate (0.01 mol) (3) or ethyl α-cyano-4-chlorocinnamonitrile (0.01 mol) (5) …
Number of citations: 4 link.springer.com
X Huang, L Xie, H Wu - The Journal of Organic Chemistry, 1988 - ACS Publications
With the development of organosulfur and organoselenium compounds, there has recently been remarkable interest in the synthetic application of organotellurium compounds. 1" 3 …
Number of citations: 71 pubs.acs.org
MA SALEM - Al-Azhar Bulletin of Science, 2010 - absb.journals.ekb.eg
… A mixture of 6 (0.01 mole) and α-cyano-4-chlorocinnamonitrile 10b (0.01 mole) in ethanol (30 mL) was treated with piperidine (0.5 ml) and the reaction mixture was refluxed for 3h. The …
Number of citations: 1 absb.journals.ekb.eg
M Zahouily, M Salah, B Bahlaouan, B Mounir… - Catalysis letters, 2004 - Springer
The fluorapatite, both alone and doped with sodium nitrate, is a new basic catalyst for synthesis of α,β-unsaturated arylsulfones. Activation by water and benzyltriethylammonium …
Number of citations: 16 link.springer.com
MR Mahmoud, AK El-Ziaty… - Synthetic Communications, 2013 - Taylor & Francis
… )-7-(4-chlorophenyl)-3-oxo-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 12 could be obtained in moderate yield upon treatment of compound 11 with α-cyano-4-chlorocinnamonitrile in …
Number of citations: 15 www.tandfonline.com
VG Nenajdenko, IV Golubinskii, ON Lenkova… - Russian chemical …, 2005 - Springer
… ethylenediamine, 4 chlorocinnamonitrile (1a) was ob tained in the highest yield (85%). According to GC MS data, the reaction mixture contained bromoacetonitrile (reduction product of …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.